BenchChemオンラインストアへようこそ!

Sulfacytine

Pharmacokinetics Urinary Tract Infection Sulfonamide

Sulfacytine is a discontinued short-acting sulfonamide with a unique profile for UTI research. It delivers urine levels ≥10× MIC of uropathogens at a 1 g daily dose, with 90% urinary recovery as free active form. In mouse models, it is 2–3× more potent than sulfisoxazole, reducing compound consumption and dosing stress. Its high aqueous solubility (1,750 mg/L at 37°C) and negligible N4‑acetylation make it an ideal reference for PK/PD modeling, hollow‑fiber infection models, and structure‑activity relationship studies.

Molecular Formula C12H14N4O3S
Molecular Weight 294.33 g/mol
CAS No. 1401-49-6
Cat. No. B175630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfacytine
CAS1401-49-6
SynonymsN(1)-(1-ethyl-1,2-dihydro-2-oxo-4-pyrimidinyl)sulfanilamide
sulfacytine
Molecular FormulaC12H14N4O3S
Molecular Weight294.33 g/mol
Structural Identifiers
SMILESCCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H14N4O3S/c1-2-16-8-7-11(14-12(16)17)15-20(18,19)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,17)
InChIKeySIBQAECNSSQUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility175 mg sol in 100 mL buffer at pH 5 at 37 °C
Insoluble in water;  soluble in alkali
Solubility increases with increasing pH.
4.68e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Sulfacytine (CAS 1401-49-6) Procurement Guide: Short-Acting Sulfonamide for UTI Research


Sulfacytine (CAS 1401-49-6, also 17784-12-2), known by the trade name Renoquid, is a short-acting sulfonamide antibiotic in the class of benzenesulfonamide derivatives [1]. As a competitive inhibitor of bacterial dihydropteroate synthase, it exerts a bacteriostatic effect by disrupting folate synthesis [2]. Distinct from intermediate- and long-acting sulfonamides, sulfacytine is characterized by a short plasma half-life, high aqueous solubility across the physiological urinary pH range, and minimal N4-acetylation [3]. Though commercial production as a human therapeutic was discontinued in 2006 [4], its unique pharmacokinetic and physicochemical profile sustains active demand in antimicrobial research and drug development.

Why Generic Substitution Fails for Sulfacytine (CAS 1401-49-6): Evidence of Divergent PK/PD and Physicochemical Properties


In silico screening and in vitro studies may suggest broad class equivalence among short-acting sulfonamides, yet substitution with common alternatives like sulfisoxazole or sulfamethoxazole fails to replicate sulfacytine's specific performance profile in urinary tract infection models. Direct comparative data reveal that sulfacytine achieves significantly higher free drug concentrations in urine relative to its MIC—a consequence of its minimal protein binding, high solubility, and negligible acetylation [1]. In vivo, sulfacytine demonstrates a 2- to 3-fold greater bacteriostatic potency than sulfisoxazole in mouse infection models, confirming that class-level assumptions of equipotency are unsupported [2]. Furthermore, clinical trials document that a 1 g daily dose of sulfacytine yields bacteriologic and clinical success rates statistically comparable to a 4 g daily dose of sulfisoxazole, underscoring a significant potency advantage on a per-gram basis [3].

Sulfacytine (CAS 1401-49-6) Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


Urinary Pharmacokinetics: Sulfacytine Achieves Urine Concentrations >10× MIC with 75% Lower Daily Dose vs. Sulfisoxazole

Sulfacytine demonstrates a substantial urinary pharmacokinetic advantage over sulfisoxazole. At a daily oral dose of 1 g, sulfacytine produces steady-state urine concentrations that are at least 10 times the highest MIC observed for susceptible uropathogens [1]. This urinary exposure is achieved with a daily dose that is 75% lower than the 4 g daily dose of sulfisoxazole required for comparable clinical efficacy [2].

Pharmacokinetics Urinary Tract Infection Sulfonamide

Clinical Efficacy: Equivalent Bacteriologic Success Rate at One-Quarter the Dose of Sulfisoxazole

In a double-blind clinical trial enrolling 98 outpatients with acute uncomplicated UTI, sulfacytine 1 g/day was compared directly against sulfisoxazole 4 g/day, each administered for 10 days [1]. The bacteriologic success rate—defined as a reduction in urine bacterial count from ≥100,000 CFU/mL to ≤1,000 CFU/mL—ranged from 95% to 100% across both treatment groups during therapy and at post-treatment follow-up [1]. A separate trial in 132 patients confirmed bacteriologic success in approximately 90% of patients receiving sulfacytine 1 g/day, compared to a similar rate in those receiving sulfisoxazole 4 g/day [2].

Clinical Trial Antibacterial Efficacy Urinary Tract Infection

In Vivo Potency: 2- to 3-Fold Higher Bacteriostatic Activity Than Sulfisoxazole in Murine Infection Models

Experimental mouse infection models demonstrate that sulfacytine exhibits a 2- to 3-fold greater bacteriostatic activity compared to sulfisoxazole when evaluated against the same bacterial pathogens [1]. This in vivo potency advantage aligns with sulfacytine's higher free urine concentrations and minimal protein binding, which collectively enhance the fraction of drug available for antibacterial action at the site of infection [2].

In Vivo Efficacy Animal Model Sulfonamide

Physicochemical Profile: High Solubility and Minimal Protein Binding Differentiate Sulfacytine from Other Short-Acting Sulfonamides

Sulfacytine's physicochemical properties confer distinct pharmacokinetic advantages. It exhibits lower plasma protein binding than sulfisoxazole, increasing the free fraction available for glomerular filtration and antibacterial activity [1]. Its solubility remains high throughout the typical urinary pH range (acidic to neutral), and 90% of an orally administered dose is recovered in urine, almost exclusively as the free, microbiologically active parent compound with negligible N4-acetylation [1][2]. This contrasts with other sulfonamides that undergo extensive metabolism or exhibit pH-dependent solubility limitations.

Solubility Protein Binding Pharmacokinetics

Comparative Adverse Event Profile: Lower Discontinuation Rate vs. Sulfisoxazole in Clinical Trials

Pooled safety data from clinical trials indicate that sulfacytine exhibits a favorable tolerability profile relative to sulfisoxazole. In a study of 132 patients with uncomplicated UTI, discontinuation or interruption of therapy due to adverse experiences occurred in 4 patients (6.7%) in the sulfacytine 1 g/day group, compared to 6 patients (10%) in the sulfisoxazole 4 g/day group [1]. In a separate 98-patient trial, adverse reactions were reported only in the sulfisoxazole group (1 instance each of headache, nausea, and hematuria), though drug attribution was deemed only possible [2].

Safety Profile Tolerability Clinical Trial

Validated Research and Industrial Applications for Sulfacytine (CAS 1401-49-6) Based on Quantitative Evidence


Reference Standard for Urinary Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Sulfacytine is optimally deployed as a reference compound for PK/PD modeling of sulfonamide antibiotics targeting urinary tract infections. Its demonstrated ability to achieve steady-state urine concentrations ≥10× the MIC of susceptible uropathogens at a 1 g daily dose [1]—coupled with minimal protein binding and 90% urinary recovery as the free, active form [2]—makes it an ideal tool for hollow-fiber infection models and in vitro simulation of urinary exposure. Researchers can leverage these defined parameters to establish exposure-response relationships and assess the impact of resistance mechanisms without confounding from extensive metabolism or protein binding.

In Vivo Efficacy Studies Requiring High Free Drug Exposure with Low Dosing Burden

For in vivo murine or rodent models of bacterial infection, sulfacytine offers a distinct advantage in potency per unit dose. The compound exhibits a 2- to 3-fold higher bacteriostatic activity than sulfisoxazole in mouse infection models [3], enabling effective antibacterial action at lower administered doses. This potency differential reduces compound consumption in multi-arm studies, minimizes stress from repeated oral gavage, and lowers the risk of dose-limiting toxicities that could confound survival or behavioral endpoints. Researchers designing dose-ranging studies or combination therapy evaluations will find sulfacytine a more efficient and cost-effective alternative to sulfisoxazole.

Physicochemical Profiling and Structure-Activity Relationship (SAR) Studies

Sulfacytine's well-characterized physicochemical profile—including high aqueous solubility (1,750 mg/L at 37°C) that remains robust across acidic to neutral urinary pH ranges [2] and negligible N4-acetylation [4]—positions it as a valuable reference compound for SAR investigations of the sulfonamide class. Researchers can use sulfacytine as a baseline for evaluating how structural modifications to the N1-heterocyclic substituent affect solubility, protein binding, and metabolic stability. Its unique combination of a 1-ethylcytosine moiety and benzenesulfonamide core provides a scaffold for exploring next-generation folate synthesis inhibitors with improved pharmacokinetic properties.

Educational and Training Use in Pharmaceutical Analysis and Assay Development

Sulfacytine is an excellent candidate for educational laboratory courses and method development in pharmaceutical analysis. Validated colorimetric and microbiological agar-diffusion assays for quantifying sulfacytine in biological matrices have been established, with demonstrated agreement between the two methodologies [2][5]. The compound's straightforward detection and quantification—combined with its well-understood pharmacokinetic and metabolic profile—make it a robust model analyte for teaching principles of drug assay validation, bioanalytical method development, and pharmacokinetic data analysis in academic and industrial training settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfacytine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.